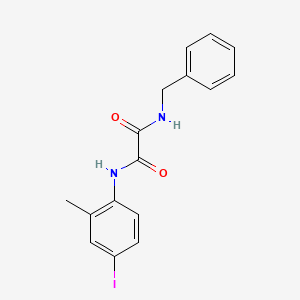
N-benzyl-N'-(4-iodo-2-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted aromatic ring, and an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate halogenated aromatic compound to introduce the benzyl group.
Iodination: The aromatic ring is iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated aromatic compound is then reacted with ethanediamide under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the iodo group, converting it to a less reactive form.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of deiodinated aromatic compounds.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzyl and iodo groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways that involve signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
- N-benzyl-N’-(4-iodo-2-methylphenyl)-N’'-methylethanediamide
- N-(2-iodo-4-methylphenyl)benzamide
- N-(2-iodo-4-methylphenyl)-4-butylbenzamide
Comparison: N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both benzyl and ethanediamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H15IN2O2 |
|---|---|
Poids moléculaire |
394.21 g/mol |
Nom IUPAC |
N-benzyl-N'-(4-iodo-2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15IN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
NKNNHUHGWPQIES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11562297.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11562312.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562316.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
![N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11562334.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![2-Bromo-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11562353.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)
![4-nitro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11562355.png)
